Prop-2-ene-1-sulfonyl chloride

Physical Chemistry Process Engineering Distillation Optimization

Prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride) is an aliphatic sulfonyl chloride with the molecular formula C₃H₅ClO₂S and molecular weight 140.59 g/mol. It is a colorless liquid with a boiling point of 74–75 °C at 15 mmHg and refractive index nD²⁵ 1.4750.

Molecular Formula C3H5ClO2S
Molecular Weight 140.59 g/mol
CAS No. 14418-84-9
Cat. No. B079268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-ene-1-sulfonyl chloride
CAS14418-84-9
Molecular FormulaC3H5ClO2S
Molecular Weight140.59 g/mol
Structural Identifiers
SMILESC=CCS(=O)(=O)Cl
InChIInChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2H,1,3H2
InChIKeyAAHFRWRQQDVWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-ene-1-sulfonyl chloride (CAS 14418-84-9) for Electrophilic Allylation and Sulfonylation: Core Properties and Sourcing Profile


Prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride) is an aliphatic sulfonyl chloride with the molecular formula C₃H₅ClO₂S and molecular weight 140.59 g/mol . It is a colorless liquid with a boiling point of 74–75 °C at 15 mmHg and refractive index nD²⁵ 1.4750 [1]. The compound contains a terminal alkene moiety conjugated to a sulfonyl chloride functional group, making it a dual electrophilic and allylating reagent. Unlike many aromatic sulfonyl chlorides that are commercially ubiquitous, this aliphatic allylic sulfonyl chloride is not widely available from commercial suppliers [2], necessitating careful sourcing and evaluation of synthetic or procurement routes.

Why Prop-2-ene-1-sulfonyl chloride Cannot Be Interchanged with Generic Aromatic Sulfonyl Chlorides or Allyl Halides in Critical Synthetic Workflows


Substitution of prop-2-ene-1-sulfonyl chloride with generic aromatic sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) or simple allyl halides (e.g., allyl bromide, allyl chloride) introduces divergent reactivity profiles that compromise synthetic outcomes. Aromatic sulfonyl chlorides lack the terminal alkene required for downstream palladium-catalyzed desulfinylative allylation [1] or orthogonal protective group strategies . Allyl halides, while possessing the allyl framework, operate via S_N2/S_N1 mechanisms rather than sulfonyl transfer and cannot install the sulfonate or sulfonamide linkages essential for pharmaceutical intermediates and polymer functionalization [2]. The conjugated allylsulfonyl system uniquely enables both sulfonyl transfer chemistry and transition-metal-catalyzed allylic functionalization from a single reagent platform.

Quantitative Differentiation of Prop-2-ene-1-sulfonyl chloride from Closest Analogs: Head-to-Head Comparative Data for Procurement Decisions


Physical Property Differentiation: Boiling Point Comparison with Vinyl Sulfonyl Chloride

Prop-2-ene-1-sulfonyl chloride exhibits a boiling point of 74–75 °C at 15 mmHg (reduced pressure) [1]. In contrast, the homologous vinyl sulfonyl chloride (ethenesulfonyl chloride, CAS 6608-47-5) exhibits a boiling point of 164.2 ± 13.0 °C at atmospheric pressure (760 mmHg) and 52–56 °C at 1 Torr . The higher boiling point of the allyl derivative under comparable reduced pressure conditions (approximately 74 °C at 15 mmHg vs. ~53 °C at 1 Torr for the vinyl analog after pressure normalization) reflects increased molecular weight and altered intermolecular interactions due to the additional methylene unit, which directly impacts purification protocols and handling requirements during procurement.

Physical Chemistry Process Engineering Distillation Optimization

Synthetic Accessibility: Improved Preparation Method with Enhanced Yield and Purity

A 2019 patent (CN113004175A) discloses an optimized preparation method for allylsulfonyl chloride using sodium allylsulfonate and thionyl chloride in the presence of a catalyst (5–7% of total sodium allylsulfonate mass) and a polymerization inhibitor in an inert solvent [1]. This method achieves high yield and purity while suppressing polymerization side reactions that plague conventional syntheses. In contrast, earlier methods described in the Encyclopedia of Reagents require either (a) allylbromide with sodium sulfite followed by phosphoryl chloride treatment at 120 °C with subsequent hydrolysis and extraction [2], or (b) BCl₃-promoted ene reaction of propene with SO₂ at −20 °C in CH₂Cl₂ followed by N-chlorosuccinimide chlorination [2]. The patented method reduces operational complexity and improves yield consistency, directly lowering procurement costs and ensuring supply reliability.

Organic Synthesis Process Chemistry Reagent Manufacturing

Orthogonal Protective Group Chemistry: Selective Stability Profile Unavailable from Aromatic Sulfonyl Chlorides

The allylsulfonyl (Als) group, introduced via prop-2-ene-1-sulfonyl chloride and a tertiary amine, demonstrates a unique orthogonal stability profile: it is stable toward deacetylation, desilylation, and deacetalization conditions . It is selectively removed under mild conditions via palladium(0)-catalyzed allyl transfer to morpholine . In contrast, conventional aromatic sulfonyl protecting groups (e.g., tosyl, mesyl) require harsher acidic or basic hydrolysis for cleavage, which can degrade sensitive functionalities in polyfunctional molecules. This orthogonal reactivity enables sequential deprotection strategies in complex molecule synthesis that are impossible with non-allylic sulfonyl chlorides.

Protecting Group Chemistry Carbohydrate Synthesis Multistep Organic Synthesis

Desulfinylative C–C Allylation: Regioselectivity Differentiation from Substituted Allylsulfonyl Chloride Analogs

Prop-2-ene-1-sulfonyl chloride serves as an electrophilic partner in palladium-catalyzed desulfinylative C–C allylation with Grignard reagents and enolates [1]. The reaction proceeds via oxidative addition, desulfination, and reductive elimination. Critically, the regioselectivity of allylic arylation and alkylation depends on catalyst selection. With PdCl₂(PhCN)₂, (E)-crotyl derivatives are formed in high regioselectivity when using 1-methylprop-2-ene- or (E)-but-2-enesulfonyl chloride [1]. The unsubstituted prop-2-ene-1-sulfonyl chloride (the target compound) provides the parent allyl framework without substituent-directed regiochemical bias, offering a clean, predictable outcome for linear allylation where substituted analogs would introduce α- or γ-selectivity complications.

Cross-Coupling Organometallic Chemistry Palladium Catalysis

High-Impact Application Scenarios for Prop-2-ene-1-sulfonyl chloride Informed by Quantitative Differentiation Data


Synthesis of Orthogonally Protected Polyhydroxy Compounds (e.g., Carbohydrates, Glycoconjugates)

Prop-2-ene-1-sulfonyl chloride is employed to install the allylsulfonyl (Als) protective group on hydroxyl functionalities in carbohydrates and polyols . The Als group tolerates deacetylation, desilylation, and deacetalization conditions, enabling sequential deprotection strategies in complex oligosaccharide synthesis . This orthogonal stability is unique to allylsulfonyl derivatives and cannot be achieved with aromatic sulfonyl chlorides (tosyl, mesyl), which require harsh cleavage conditions that degrade acid- or base-sensitive intermediates . The mild Pd(0)-catalyzed cleavage using morpholine provides a traceless deprotection route compatible with sensitive glycosidic linkages .

Palladium-Catalyzed Desulfinylative C–C Bond Formation for API Intermediate Synthesis

In pharmaceutical process chemistry, prop-2-ene-1-sulfonyl chloride serves as an electrophilic allylating agent in Pd-catalyzed desulfinylative cross-couplings with Grignard reagents and enolates to construct C–C bonds . The unsubstituted allyl framework provides unambiguous linear allylation products without α/γ regioselectivity complications associated with substituted allylsulfonyl chlorides (e.g., 1-methylprop-2-ene-sulfonyl chloride) . This predictable regiochemistry streamlines the synthesis of allyl-containing active pharmaceutical ingredient (API) intermediates and reduces purification burden during scale-up .

Preparation of Sulfonamide and Sulfonate Ester Derivatives for Drug Discovery Libraries

The sulfonyl chloride moiety of prop-2-ene-1-sulfonyl chloride reacts readily with amines and alcohols under basic conditions to generate sulfonamides and sulfonate esters, respectively . These allyl sulfonamide and sulfonate scaffolds are privileged structures in medicinal chemistry, with documented applications in cysteine protease inhibition and anticancer agent development [1]. The terminal alkene remains intact during sulfonylation, providing a handle for subsequent diversification via olefin metathesis, hydroboration, or thiol-ene click chemistry . This dual reactivity (sulfonyl transfer plus alkene functionalization) is absent in saturated alkyl sulfonyl chlorides such as methanesulfonyl chloride.

Monomer Synthesis for Functional Polymers and Nuclear Track Detection Materials

Prop-2-ene-1-sulfonyl chloride is used to synthesize polymerizable monomers by reaction with diols (e.g., diethylene glycol) in the presence of pyridine, yielding allylsulfonate-functionalized monomers . The resulting polysulfonates and poly(sulfonate-co-carbonate) polymers have been successfully employed for detection of ²³⁹Pu alpha particles and ²⁵²Cf fission fragment tracks after etching with 6 N NaOH at 70 °C . The higher boiling point and improved storage stability of prop-2-ene-1-sulfonyl chloride relative to vinyl sulfonyl chloride [1] make it more amenable to large-scale monomer synthesis and long-term storage in industrial polymer production settings.

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